(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine with a boronic acid derivative. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery and development, particularly in the synthesis of molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
(4-Chloro-2-(1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids and esters used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling, but lacks the specific reactivity of the pyrimidinyl group.
Pinacol Boronic Esters: More stable and easier to handle but may require different reaction conditions.
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid: Similar structure but with a pyrazolyl group instead of a pyrrolyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis.
Properties
Molecular Formula |
C8H7BClN3O2 |
---|---|
Molecular Weight |
223.42 g/mol |
IUPAC Name |
(4-chloro-2-pyrrol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-6(9(14)15)5-11-8(12-7)13-3-1-2-4-13/h1-5,14-15H |
InChI Key |
JHWIEQIVLJEAJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)N2C=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.